N,N-diethyl-2-phenylbutanamide N,N-diethyl-2-phenylbutanamide an impurity of Butamirate
Brand Name: Vulcanchem
CAS No.: 92321-53-4
VCID: VC0195423
InChI: InChI=1S/C14H21NO/c1-4-13(12-10-8-7-9-11-12)14(16)15(5-2)6-3/h7-11,13H,4-6H2,1-3H3
SMILES: CCC(C1=CC=CC=C1)C(=O)N(CC)CC
Molecular Formula: C15H22O
Molecular Weight: 218.34

N,N-diethyl-2-phenylbutanamide

CAS No.: 92321-53-4

Cat. No.: VC0195423

Molecular Formula: C15H22O

Molecular Weight: 218.34

Purity: > 95%

* For research use only. Not for human or veterinary use.

N,N-diethyl-2-phenylbutanamide - 92321-53-4

Specification

CAS No. 92321-53-4
Molecular Formula C15H22O
Molecular Weight 218.34
IUPAC Name N,N-diethyl-2-phenylbutanamide
Standard InChI InChI=1S/C14H21NO/c1-4-13(12-10-8-7-9-11-12)14(16)15(5-2)6-3/h7-11,13H,4-6H2,1-3H3
SMILES CCC(C1=CC=CC=C1)C(=O)N(CC)CC
Melting Point 37 °C

Introduction

Chemical Identity and Structural Characteristics

N,N-diethyl-2-phenylbutanamide is an amide derivative characterized by a phenyl ring attached to a butanamide backbone with diethyl substitution on the nitrogen atom. The structural identity of this compound is well-established through various chemical descriptors as outlined below.

Basic Identifiers

ParameterInformation
Chemical NameN,N-diethyl-2-phenylbutanamide
CAS Registry Number92321-53-4
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
SMILES NotationCCC(C1=CC=CC=C1)C(=O)N(CC)CC
InChIInChI=1S/C14H21NO/c1-4-13(12-10-8-7-9-11-12)14(16)15(5-2)6-3/h7-11,13H,4-6H2,1-3H3
InChIKeyMKMAIDOENHTYNN-UHFFFAOYSA-N
Synonyms2-phenylbutanamide, N,N-diethyl-; Butamirate Impurity 1

Table 1. Chemical identifiers for N,N-diethyl-2-phenylbutanamide

Physicochemical Properties

The physicochemical properties of N,N-diethyl-2-phenylbutanamide play a crucial role in understanding its behavior in various environments, its storage requirements, and its potential applications.

Physical Properties

PropertyValue
Physical AppearanceColorless solid; White to Yellow Powder or Crystals
Melting Point31-34°C
Boiling Point120°C (at 1 Torr pressure)
Density0.968±0.06 g/cm³ (Predicted)
Recommended Storage2-8°C, dark, under inert atmosphere

Table 2. Physical properties of N,N-diethyl-2-phenylbutanamide

Chemical and Molecular Properties

PropertyValue
xlogP3.36
Polar Desolvation−7.76 kcal/mol
Apolar Desolvation8.34 kcal/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Net Charge0
Topological Polar Surface Area (tPSA)20 Ų
Rotatable Bonds5

Table 3. Chemical and molecular properties of N,N-diethyl-2-phenylbutanamide

Analytical Profile

The analytical characterization of N,N-diethyl-2-phenylbutanamide is essential for its identification, quality control, and research applications. Various analytical techniques provide important data for this compound.

Mass Spectrometry Data

N,N-diethyl-2-phenylbutanamide exhibits characteristic mass spectrometric behavior, with its identity confirmed through mass spectral analysis. The theoretical m/z value for the protonated molecule [M+H]+ is 220.16959 .

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+220.16959153.7
[M+Na]+242.15153164.5
[M+NH4]+237.19613161.8
[M+K]+258.12547158.1
[M-H]-218.15503156.3
[M+Na-2H]-240.13698159.8
[M]+219.16176155.9
[M]-219.16286155.9

Table 4. Predicted collision cross section data for N,N-diethyl-2-phenylbutanamide

Spectroscopic Analysis

The structural confirmation of N,N-diethyl-2-phenylbutanamide has been achieved through various spectroscopic methods including:

  • Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy (400 MHz, DMSO-d₆)

  • Infrared (IR) spectroscopy using Attenuated Total Reflection Fourier Transform Infrared technique

  • Mass Spectrometry with Electrospray Ionization (ESI+)

These analytical techniques collectively provide robust confirmation of the compound's identity and structural integrity.

Applications and Research Context

N,N-diethyl-2-phenylbutanamide serves multiple purposes in pharmaceutical and analytical contexts.

Pharmaceutical Reference Standard

Synthesis and Related Compounds

Synthetic Approaches

Hazard CommunicationDetails
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Precautionary StatementsP261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501

Table 5. Safety classification and hazard information for N,N-diethyl-2-phenylbutanamide

SupplierProduct SpecificationPurity
LGC StandardsReference Material (Product code: MM3771.02)96.3%
Ambeed, Inc.Research chemical95%
BLD Pharmatech Co., Ltd.Research chemical95%
Chemazon LaboratoriesCustomized chemical98%
MikromolReference standardNot specified
Axios ResearchReference standardNot specified

Table 6. Commercial suppliers and specifications for N,N-diethyl-2-phenylbutanamide

Quality control parameters are essential for ensuring the reliability of N,N-diethyl-2-phenylbutanamide as an analytical reference standard.

Certificate of Analysis Parameters

The quality of commercial N,N-diethyl-2-phenylbutanamide is typically verified through:

  • Identity confirmation via multiple spectroscopic techniques (NMR, IR, MS)

  • Purity assessment through chromatographic methods

  • Physical appearance evaluation

  • Melting point determination

Stability Considerations

N,N-diethyl-2-phenylbutanamide's stability profile indicates:

  • The necessity for refrigerated storage (2-8°C)

  • Protection from light

  • The benefit of an inert atmosphere for long-term stability

  • A manufacturer's confirmed stability period of one year from the date of shipment when stored under recommended conditions

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